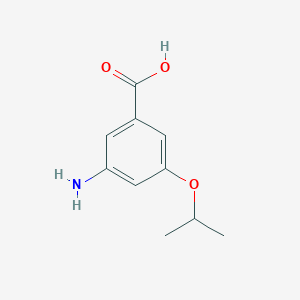

Benzoic acid, 3-amino-5-(1-methylethoxy)-

Vue d'ensemble

Applications De Recherche Scientifique

Antioxidant Activity

The antioxidant properties of 3-amino-5-isopropoxy-benzoic acid have been investigated. In vitro studies using two different methods—DPPH radical scavenging activity and ABTS radical scavenging activity—demonstrated its ability to neutralize free radicals and protect against oxidative stress . These findings suggest potential applications in developing natural antioxidants for health and wellness products.

Cytotoxicity Against Cancer Cells

Researchers have explored the cytotoxic effects of 3-amino-5-isopropoxy-benzoic acid on cervical cancer cells (HeLa). Among the synthesized derivatives, compound 3d exhibited remarkable inhibition and outperformed the standard drug. This highlights its potential as a candidate for cancer therapy .

Molecular Docking Studies

The compound’s interaction with HDAC8 (histone deacetylase 8) was investigated using molecular docking. Compound 3d showed favorable glide and E model scores, suggesting its potential as an HDAC8 inhibitor. HDAC inhibitors are relevant in cancer treatment due to their impact on gene expression and cell growth .

Organic Synthesis Building Block

3-Amino-5-isopropoxy-benzoic acid serves as a valuable building block in organic synthesis. Its unique structure and reactivity make it useful for constructing more complex molecules. Researchers have employed it in tandem and multicomponent reactions to create heterocycles and other organic compounds .

Green Synthesis of 3-Aminobenzoic Acid

Interestingly, 3-amino-5-isopropoxy-benzoic acid can be synthesized from 3-nitrobenzaldehyde using NORIT GAC 12-40 (a carbonaceous bio-based material) in subcritical water. The process involves reduction of the nitro group and oxidation of the formyl group, providing a sustainable approach to producing 3-aminobenzoic acid .

Medicinal Significance and Biological Activities

Quinones and their derivatives, including 3-amino-5-isopropoxy-benzoic acid, have gained recognition for their diverse biological activities. These include cytotoxic, antiviral, anti-inflammatory, antimalarial, antibacterial, and antiproliferative effects. The redox properties of quinone moieties contribute to their potential therapeutic applications .

Mécanisme D'action

Target of Action

Similar compounds such as aminosalicylic acid have been found to target mycobacterium tuberculosis .

Mode of Action

Aminosalicylic acid, a compound with a similar structure, has been reported to inhibit folic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

It’s worth noting that similar compounds like aminosalicylic acid have been found to inhibit the synthesis of folic acid , which is crucial for the survival and growth of certain bacteria.

Pharmacokinetics

Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

Compounds with similar structures have been found to exhibit antioxidant properties .

Action Environment

It’s worth noting that the stability of similar compounds, such as boronic esters, can be influenced by factors like air and moisture .

Propriétés

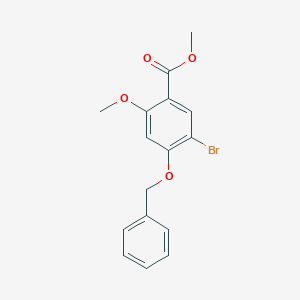

IUPAC Name |

3-amino-5-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPORCBDUVPPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3-amino-5-(1-methylethoxy)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B3082627.png)

![Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B3082684.png)

![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B3082688.png)